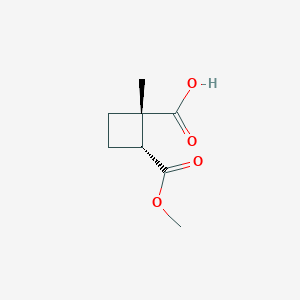

(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 88335-88-0 . It has a molecular weight of 158.15 . The IUPAC name for this compound is (1S,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid .

Physical And Chemical Properties Analysis

Diastereomers, like “(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid”, can have different physical properties and reactivity. They have different melting points and boiling points and different densities .Applications De Recherche Scientifique

Stereodivergent Syntheses and β-Dipeptides

The efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates its utility in the production of enantiomeric β-amino acids. These acids have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This highlights the compound's potential in the development of new peptide-based materials with unique structural and functional properties (Izquierdo et al., 2002).

Synthesis of Cyclobutane Amino Acids

Further research has enabled the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a single chiral bicyclic compound, highlighting the compound's versatility in generating structurally unique amino acids through a [2+2] photocycloaddition reaction. This process underscores its significance in synthesizing novel amino acids that can be incorporated into peptides and proteins for studying structure-function relationships or developing therapeutics (Gauzy et al., 2004).

Conformational Studies and Peptide Rigidity

The synthesis and structural analysis of derivatives of 2-aminocyclobutane-1-carboxylic acid, including its incorporation into highly rigid beta-peptides, reveal the compound's role in promoting strong intramolecular hydrogen bonds. These bonds give rise to cis-fused [4.2.0]octane structural units, conferring high rigidity on molecules both in solution and the gas phase. This research provides insights into the design of peptides and peptidomimetics with enhanced structural stability, which is crucial for developing stable therapeutic agents (Izquierdo et al., 2005).

Photochemical Reactions and Solvent Interactions

The photochemistry of 1,2-diphenylcyclobutene in protic solvents, leading to the formation of methyl ethers and esters, further illustrates the reactivity of cyclobutene derivatives under photochemical conditions. This research is pivotal for understanding the photoreactivity of cyclobutene derivatives and could inform the development of photochemical synthesis pathways for complex organic molecules (Sakuragi et al., 1977).

Orientations Futures

Propriétés

IUPAC Name |

(1S,2R)-2-methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(7(10)11)4-3-5(8)6(9)12-2/h5H,3-4H2,1-2H3,(H,10,11)/t5-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDELNTEGUYNS-XNCJUZBTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)

![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)